molecular formula C8H7ClF2 B1379169 1-(Chloromethyl)-4-(difluoromethyl)benzene CAS No. 1461706-37-5

1-(Chloromethyl)-4-(difluoromethyl)benzene

Cat. No.: B1379169
CAS No.: 1461706-37-5
M. Wt: 176.59 g/mol
InChI Key: WPRVOAQXHDVAMK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 1-(chloromethyl)-4-(difluoromethyl)benzene is a disubstituted benzene derivative with two functional groups: a chloromethyl (-CH2Cl) group at position 1 and a difluoromethyl (-CF2H) group at position 4. According to IUPAC nomenclature rules, the numbering of the benzene ring prioritizes substituents based on alphabetical order (chloro precedes fluoro), resulting in the systematic name This compound .

The structural formula consists of a benzene ring with the chloromethyl group para to the difluoromethyl group (Figure 1). The SMILES notation for this compound is C1=CC(=CC=C1CCl)C(F)F, which explicitly defines the connectivity and substituent positions. A 3D conformational model would show the planar aromatic ring with tetrahedral geometry at the carbon atoms bearing the substituents.

Alternative Designations in Chemical Databases

While the IUPAC name is the primary identifier, alternative designations for this compound in chemical databases include:

  • 4-(Difluoromethyl)benzyl chloride : Emphasizes the benzyl chloride moiety with a para-difluoromethyl group.
  • Para-(difluoromethyl)benzyl chloride : A non-systematic name highlighting the substituents’ positions.

Notably, some databases may conflate this compound with structurally similar molecules, such as 1-chloro-4-(difluoromethyl)benzene (CAS 43141-66-8), which replaces the chloromethyl group with a chlorine atom. Careful distinction is necessary to avoid misidentification.

Properties

IUPAC Name

1-(chloromethyl)-4-(difluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRVOAQXHDVAMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(Chloromethyl)-4-(difluoromethyl)benzene typically involves:

  • Starting from a suitably substituted benzene derivative, such as 4-(chloromethyl)benzaldehyde or related intermediates.
  • Introduction of the difluoromethyl group via fluorination or deoxofluorination reactions.
  • Control of halogenation and fluorination steps to achieve selective substitution without overreaction or side products.

Preparation of 4-(Chloromethyl)benzaldehyde Precursor

A key intermediate, 4-(chloromethyl)benzaldehyde, can be prepared via oxidation of 4-(chloromethyl)benzyl alcohol, which itself is accessible by chloromethylation of benzene derivatives. A representative method includes:

  • Reacting (4-(chloromethyl)phenyl)methanol with oxalyl chloride in dichloromethane at low temperature (-78 °C) in the presence of DMSO (Swern oxidation conditions).
  • The reaction mixture is stirred under inert atmosphere and carefully temperature-controlled to avoid side reactions.
  • Triethylamine is added to complete the oxidation to the aldehyde.

This method provides a clean conversion of the alcohol to the aldehyde without overoxidation or chlorination of the aromatic ring.

Introduction of the Difluoromethyl Group

The difluoromethyl group can be introduced via deoxofluorination of aromatic aldehydes using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents at room temperature:

  • The aldehyde (e.g., 4-(chloromethyl)benzaldehyde) is treated with a deoxofluorinating reagent under mild conditions.
  • This converts the formyl group (-CHO) into a difluoromethyl (-CF2H) substituent.
  • The reaction is generally performed at room temperature to maintain selectivity and yield.

This approach is advantageous for its mildness and specificity, avoiding harsh conditions that might degrade the chloromethyl substituent or aromatic ring.

Alternative Halogenation and Fluorination Routes

Patent literature describes methods involving halogen exchange and fluorination of trichloromethyl-substituted benzenes under high pressure and temperature in the presence of hydrogen fluoride and catalysts:

  • Starting from compounds like 4-trichloromethyl-benzotrichloride, reaction with hydrogen fluoride in an autoclave at elevated temperatures (~100 °C) and pressures (~25 bars) leads to partial fluorination.
  • The reaction mixture is subjected to fractional distillation to isolate products including difluorochloromethyl and trifluoromethyl derivatives.
  • The process involves washing with dilute hydrochloric acid and water, drying, and filtration steps to purify the product.
  • These conditions allow for controlled substitution of chlorine atoms by fluorine, yielding difluoromethyl groups adjacent to chloromethyl groups on the aromatic ring.

Such methods require specialized equipment and careful control of reaction parameters but can yield complex halogenated aromatic compounds including this compound.

Summary Table of Preparation Methods

Step Starting Material / Reagent Conditions Outcome / Notes Source
Oxidation of (4-(chloromethyl)phenyl)methanol to 4-(chloromethyl)benzaldehyde (4-(chloromethyl)phenyl)methanol, oxalyl chloride, DMSO, triethylamine -78 °C, dichloromethane, inert atmosphere Clean oxidation to aldehyde, mild conditions
Deoxofluorination of 4-(chloromethyl)benzaldehyde Deoxofluorinating reagent (e.g., DAST) Room temperature Conversion of aldehyde to difluoromethyl group
Halogen exchange and fluorination of trichloromethyl-benzotrichloride 4-trichloromethyl-benzotrichloride, hydrogen fluoride, antimony pentafluoride catalyst 100 °C, 2-25 bar pressure, autoclave Partial substitution of Cl by F, isolation by fractional distillation

Analytical and Purification Considerations

  • Fractional distillation under reduced pressure is employed to separate closely related halogenated aromatic compounds by boiling point differences.
  • Washing reaction mixtures with dilute hydrochloric acid removes inorganic residues.
  • Drying agents and filtration ensure removal of moisture and solids.
  • Gas chromatography and NMR spectroscopy are used for product analysis and confirmation of substitution patterns.

Research Findings and Practical Notes

  • The mild oxidation and deoxofluorination route is preferred for laboratory-scale synthesis due to operational simplicity and avoidance of hazardous reagents like anhydrous hydrogen fluoride.
  • The high-pressure fluorination method is more suited for industrial-scale synthesis where specialized equipment is available.
  • Careful temperature and pressure control is critical to avoid over-fluorination or decomposition.
  • The presence of chloromethyl and difluoromethyl groups requires balancing reactivity to prevent unwanted side reactions such as polymerization or hydrolysis.

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-4-(difluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the difluoromethyl group can yield fluoromethyl derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Substitution: Formation of 1-(hydroxymethyl)-4-(difluoromethyl)benzene.

    Oxidation: Formation of 4-(difluoromethyl)benzaldehyde or 4-(difluoromethyl)benzoic acid.

    Reduction: Formation of 1-(fluoromethyl)-4-(difluoromethyl)benzene.

Scientific Research Applications

1-(Chloromethyl)-4-(difluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(difluoromethyl)benzene involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The difluoromethyl group (-CF2H) in the target compound is less electron-withdrawing than the nitro (-NO2) or trifluoromethoxy (-OCF3) groups, resulting in intermediate reactivity for electrophilic substitution .
  • Steric Factors : The tert-butyl group in 1-(tert-butyl)-4-(chloromethyl)benzene introduces significant steric bulk, reducing reaction rates in crowded environments .

Reactivity Profiles

  • This compound :
    • The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) to form benzyl derivatives.
    • The difluoromethyl group stabilizes adjacent carbocations, facilitating Friedel-Crafts alkylation or coupling reactions .
  • 1-(Chloromethyl)-4-nitrobenzene :
    • Nitro groups deactivate the ring, directing electrophiles to the meta position. Used in explosives and dye synthesis due to nitro’s redox activity .
  • 1-(Chloromethyl)-4-(trifluoromethoxy)benzene :
    • The trifluoromethoxy group enhances lipophilicity, making it valuable in liquid crystal and drug design .

Biological Activity

1-(Chloromethyl)-4-(difluoromethyl)benzene, with the molecular formula C₈H₇ClF₂ and a molecular weight of 176.59 g/mol, is an organic compound characterized by a benzene ring substituted with a chloromethyl group and a difluoromethyl group at the para position. This compound is primarily utilized in various chemical synthesis processes due to its reactive functional groups. Although specific biological activity data for this compound is limited, it is essential to explore its potential biological activities and applications through related compounds and structural analogs.

The unique structure of this compound allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution Reactions : The chloromethyl group can be replaced by nucleophiles such as hydroxide or amine groups.
  • Oxidation Reactions : This compound can be oxidized to yield ketones or carboxylic acids.
  • Reduction Reactions : Reduction may lead to the formation of difluoromethyl or monofluoromethyl derivatives.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, compounds with similar structures often exhibit significant biological properties. These include:

  • Antibacterial Activity : Some difluoromethylated compounds have shown effectiveness against bacterial strains.
  • Antifungal Properties : Similar compounds have been investigated for their antifungal effects.
  • Anti-inflammatory Effects : The difluoromethyl group is known to enhance lipophilicity, potentially increasing bioavailability in pharmaceutical applications.

Comparative Biological Activity Table

Compound NameTarget ActivityIC50 (µM)Reference
This compoundAntibacterialNot specified
1-Bromo-4-(difluoromethyl)benzeneAnticancer (MCF-7)0.48 - 2.78Sengupta et al., 2015
1-Chloro-4-fluorobenzeneNucleophilic SubstitutionNot specified

Case Study 1: Efficacy in Antimicrobial Applications

A study investigating the antimicrobial properties of difluoromethylated compounds indicated that these compounds could inhibit the growth of various bacterial strains. The presence of the difluoromethyl group enhances the lipophilicity of the molecule, which may contribute to its ability to penetrate bacterial membranes effectively.

Case Study 2: Toxicological Assessments

Toxicological evaluations have been conducted on related chlorinated compounds, revealing potential health risks associated with high doses. For instance, studies on similar chlorinated benzene derivatives indicated significant increases in liver weight and kidney toxicity at elevated doses (≥50 mg/kg). The NOAEL (No Observed Adverse Effect Level) was determined to be around 10 mg/kg based on kidney effects in animal models .

The mechanism of action for compounds like this compound typically involves:

  • Interaction with Biological Targets : These compounds may interact with enzymes or receptors, leading to alterations in metabolic pathways.
  • Modulation of Cellular Responses : By influencing various biochemical pathways, these compounds can exhibit therapeutic effects or toxicity depending on their concentrations and specific interactions.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(Chloromethyl)-4-(difluoromethyl)benzene in laboratory settings?

Methodological Answer: A common approach involves chlorination and nucleophilic substitution. For example:

  • Step 1: Start with 4-(difluoromethyl)benzyl alcohol. React with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane (DCM) at 0–25°C for 4–6 hours to substitute the hydroxyl group with chlorine .
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using GC-MS or HPLC (>98% purity).
  • Alternative Route: Direct difluoromethylation of 1-chloromethylbenzene derivatives using difluorocarbene precursors (e.g., ClCF₂COONa) under phase-transfer catalysis (e.g., tetrabutylammonium bromide) at 80°C .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Expect signals for aromatic protons (δ 7.2–7.5 ppm, multiplet), chloromethyl (-CH₂Cl, δ 4.5–4.7 ppm, singlet), and difluoromethyl (-CF₂H, δ 5.8–6.2 ppm, triplet, J = 55 Hz) .
    • ¹³C NMR: Aromatic carbons (δ 125–135 ppm), chloromethyl (δ 45–50 ppm), and difluoromethyl (δ 110–115 ppm, J = 25–30 Hz coupling with fluorine) .
  • Mass Spectrometry (EI-MS): Molecular ion peak at m/z 176 (C₈H₇ClF₂), with fragmentation patterns confirming Cl and CF₂H groups .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitution reactions?

Methodological Answer: The chloromethyl group undergoes Sₙ2 reactions due to its electrophilic carbon. Key factors:

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity.
  • Leaving Group Ability: Chloride’s moderate leaving ability requires catalytic KI (to generate I⁻, a better leaving group) in reactions with amines or thiols .
  • Computational Studies: Density Functional Theory (DFT) calculations reveal transition state stabilization via hydrogen bonding with the difluoromethyl group, lowering activation energy by ~5 kcal/mol .

Q. How can computational chemistry guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). The difluoromethyl group’s electronegativity enhances binding affinity to hydrophobic pockets .
  • QSAR Modeling: Correlate substituent effects (e.g., replacing Cl with Br) with antibacterial activity. For example, bromine increases lipophilicity (logP by ~0.5), improving membrane permeability in Gram-positive bacteria .
  • Retrosynthetic AI Tools: Platforms like Pistachio or Reaxys propose novel routes using radical fluorination or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic esters) .

Q. What strategies mitigate conflicting data in thermal stability assessments of this compound?

Methodological Answer: Discrepancies in decomposition temperatures (reported 150–180°C) arise from:

  • Analytical Techniques: TGA (thermogravimetric analysis) under N₂ vs. air shows oxidative decomposition at lower temperatures. Standardize conditions to inert atmospheres .
  • Impurity Effects: Trace moisture accelerates degradation. Pre-dry samples (24h at 60°C under vacuum) and use Karl Fischer titration to confirm H₂O content (<0.1%) .
  • Control Experiments: Compare with structurally similar compounds (e.g., 1-bromo-4-(difluoromethyl)benzene) to isolate substituent-specific stability trends .

Safety and Handling

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of volatile chlorinated intermediates .
  • Storage: Keep in amber glass bottles under argon at –20°C to prevent photodegradation and moisture uptake .
  • Spill Management: Neutralize with sodium bicarbonate (for acid byproducts) and adsorb with vermiculite. Dispose via certified hazardous waste channels .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported reaction yields for difluoromethylation steps?

Methodological Answer: Yield variations (40–75%) may stem from:

  • Catalyst Loading: Optimize tetrabutylammonium bromide (0.1–1.0 eq.) to balance reaction rate and side-product formation .
  • Temperature Gradients: Use microwave-assisted synthesis (100°C, 30 min) for uniform heating, improving reproducibility .
  • Byproduct Identification: LC-MS can detect dimers (e.g., bis-difluoromethylated products), which compete at higher concentrations. Dilute reaction mixtures to minimize .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Chloromethyl)-4-(difluoromethyl)benzene
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